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molecular formula C6H9Cl2NO3 B8596910 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one hydrochloride hydrate

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one hydrochloride hydrate

Cat. No. B8596910
M. Wt: 214.04 g/mol
InChI Key: CQTQZVSJYQVNDJ-UHFFFAOYSA-N
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Patent
US06797718B2

Procedure details

A solution of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one hydrochloride hydrate (67.0 g, 0.313 mmol) in concentrated sulfuric acid (335 mL) was cooled to ˜0° C.; nitric acid (19.6 mL of 16 M) was added dropwise over a period of ten minutes. The reaction was stirred for 20 minutes and then poured slowly into 2.5 L of ice water. A yellow precipitate formed, which was isolated by filtration and dried overnight in a vacuum oven at 60° C. to provide 39.7 g of 6-chloro-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one as a yellow solid.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
335 mL
Type
solvent
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[Cl:3][C:4]1[NH:9][C:8](=[O:10])[CH:7]=[C:6]([OH:11])[C:5]=1[CH3:12].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[Cl:3][C:4]1[NH:9][C:8](=[O:10])[C:7]([N+:13]([O-:15])=[O:14])=[C:6]([OH:11])[C:5]=1[CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
O.Cl.ClC1=C(C(=CC(N1)=O)O)C
Name
Quantity
335 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
19.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C(=C(C(N1)=O)[N+](=O)[O-])O)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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